2-(4-Bromothiophen-2-yl)acetaldehyde
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Overview
Description
2-(4-Bromothiophen-2-yl)acetaldehyde is an organic compound that features a bromine atom attached to a thiophene ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-(4-Bromothiophen-2-yl)acetic acid.
Reduction: 2-(4-Bromothiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)acetaldehyde has several applications in scientific research:
Material Science: Employed in the synthesis of conjugated polymers and organic semiconductors for use in electronic devices such as organic solar cells and light-emitting diodes.
Biology and Medicine: Investigated for its potential biological activities and as a building block in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)acetaldehyde largely depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile in the presence of a palladium catalyst . The aldehyde group can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromothiophen-2-yl)acetaldehyde: Similar structure but with the bromine atom in a different position on the thiophene ring.
4-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with the aldehyde group directly attached to the thiophene ring.
Uniqueness
2-(4-Bromothiophen-2-yl)acetaldehyde is unique due to the specific positioning of the bromine atom and the acetaldehyde group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, particularly for creating compounds with specific electronic properties.
Properties
Molecular Formula |
C6H5BrOS |
---|---|
Molecular Weight |
205.07 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-5-3-6(1-2-8)9-4-5/h2-4H,1H2 |
InChI Key |
IBIKPYWAMFSQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CC=O |
Origin of Product |
United States |
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